methyl 2-[(2-bromoacetyl)-methylamino]benzoate
Overview
Description
methyl 2-[(2-bromoacetyl)-methylamino]benzoate is a chemical compound with the molecular formula C11H12BrNO3. It is a derivative of benzoic acid and contains a bromoacetyl group attached to a methylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-bromoacetyl)-methylamino]benzoate typically involves the reaction of methyl 2-aminobenzoate with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2-bromoacetyl)-methylamino]benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different functional groups.
Hydrolysis: 2-(N-bromoacetyl-N-methylamino)benzoic acid.
Oxidation and Reduction: Various oxidized or reduced forms depending on the reagents used.
Scientific Research Applications
methyl 2-[(2-bromoacetyl)-methylamino]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(2-bromoacetyl)-methylamino]benzoate involves its interaction with nucleophiles and electrophiles. The bromoacetyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(N-chloroacetyl-N-methylamino)benzoate
- Methyl 2-(N-iodoacetyl-N-methylamino)benzoate
- Methyl 2-(N-acetyl-N-methylamino)benzoate
Uniqueness
methyl 2-[(2-bromoacetyl)-methylamino]benzoate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and acetyl analogs. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .
Properties
Molecular Formula |
C11H12BrNO3 |
---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
methyl 2-[(2-bromoacetyl)-methylamino]benzoate |
InChI |
InChI=1S/C11H12BrNO3/c1-13(10(14)7-12)9-6-4-3-5-8(9)11(15)16-2/h3-6H,7H2,1-2H3 |
InChI Key |
ZASLZWMSIYHFCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)CBr |
Origin of Product |
United States |
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